molecular formula C44H36Cl5FeN85 B607440 Tétra(4-N-méthylpyridyl)porphine de fer(III) CAS No. 133314-07-5

Tétra(4-N-méthylpyridyl)porphine de fer(III)

Numéro de catalogue B607440
Numéro CAS: 133314-07-5
Poids moléculaire: 909.92
Clé InChI: OBVSSRNEHYVRKI-UHFFFAOYSA-I
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FeTMPyP is a synthetic porphyrin complexed with iron . It acts as a peroxynitrite decomposition catalyst . It catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations . It can also serve as a potential drug for reactive oxygen species (ROS) detoxification .


Synthesis Analysis

FeTMPyP can be synthesized through a rapid and convenient exfoliation/reassembling method . In this process, the layered structure of the original LiTaWO6 was reconstructed into the tubular structure of the FeTMPyP/TaWO6 composite . Another method involves intercalating positively charged FeTMPyP into KSr2Nb3O10 via an exfoliation/restacking method .


Molecular Structure Analysis

The molecular formula of FeTMPyP is C44H36FeN8 • 5Cl . For a detailed molecular structure, you may refer to resources that provide 3D models of chemical structures .


Chemical Reactions Analysis

FeTMPyP has been shown to have excellent sensitivity for the electrochemical detection of dopamine (DA). It can accelerate the electron transfer process and enhance the current response to DA sensing . The rate constant for the decomposition of peroxynitrite by FeTMPyP is 2.2 x 10^6 M-1s-1 .


Physical And Chemical Properties Analysis

FeTMPyP is a brown solid . It is hygroscopic . It is soluble in H₂O (50 mg/ml) .

Applications De Recherche Scientifique

Photothérapie dynamique

Le Tétra(4-N-méthylpyridyl)porphine de fer(III) et d'autres porphyrines agissent comme photosensibilisateurs en photothérapie dynamique (PDT). Dans les porphyrines synthétiques telles que le TMPyP, les propriétés catalytiques et photochimiques peuvent être obtenues par coordination avec une diversité d'ions métalliques centraux {svg_1}.

Fabrication de cellules solaires

Les propriétés photochimiques du TMPyP et d'autres porphyrines sont également utiles pour la fabrication de cellules solaires {svg_2}.

Activité antioxydante

Le MnTMPyP possède une activité antioxydante qui est influencée par la capacité de liaison membranaire, les substituants et les substituants méso {svg_3}.

Dégradation catalytique des colorants

Le Tétra(4-N-méthylpyridyl)porphine de fer(III) est utilisé comme catalyseur et l'iodosobenzène est utilisé comme oxydant pour explorer la dégradation catalytique des colorants triphénylméthanes, tels que la rhodamine B (RhB) et le vert malachite (MG) {svg_4}.

Détoxification des médicaments

Le Tétra(4-N-méthylpyridyl)porphine de fer(III) peut également servir de potentiel pour la détoxification des médicaments des espèces réactives de l'oxygène (ROS). Il catalyse l'isomérisation du peroxynitrite (ONOO-) en nitrate (NO 3-) dans des conditions physiologiques et à des concentrations réalistes dérivées de la dose {svg_5}.

Film d'assemblage supramoléculaire

Un film stable Fe(4-TMPyP)-ADN-PADDA (FePyDP) a été caractérisé sur une électrode de graphite pyrolytique (PGE) ou une électrode d'oxyde d'indium et d'étain (ITO) par le biais de l'interaction supramoléculaire entre la porphyrine de fer hydrosoluble (Fe(4-TMPyP)) et le modèle d'ADN {svg_6}.

Mécanisme D'action

Target of Action

Fe-TMPyP primarily targets two biological macromolecules: DNA and the prion protein (PrP) . It binds to DNA, influencing its nanomechanics , and also binds to PrP, inhibiting its misfolding .

Mode of Action

Fe-TMPyP interacts with its targets in unique ways. When it binds to DNA, it leads to significant lengthening and softening of the DNA structure . In the case of PrP, Fe-TMPyP binding increases the unfolding force significantly, alters the transition state for unfolding, and delays native refolding . Furthermore, Fe-TMPyP binding blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions .

Biochemical Pathways

Fe-TMPyP influences several biochemical pathways. It catalyzes the isomerization of peroxynitrite (ONOO-) to nitrate (NO3-) under physiological conditions . This effectively prevents the oxidation of lipid components by peroxynitrite . In addition, Fe-TMPyP promotes native folding by stabilizing the native state of PrP while also suppressing interactions driving aggregation .

Pharmacokinetics

It is known that tmpyp binding to dna is a highly dynamic process . The stability of dsDNA increases at low TMPyP concentrations, then decreases progressively upon increasing TMPyP concentration .

Result of Action

The binding of Fe-TMPyP results in significant changes at the molecular and cellular levels. It leads to dsDNA lengthening and softening , and it inhibits the misfolding of PrP . This can have significant implications for diseases associated with protein misfolding, such as prion diseases .

Action Environment

The action of Fe-TMPyP is influenced by environmental factors. For instance, the addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, the effects of Fe-TMPyP on PrP folding were studied at the single-molecule level with force spectroscopy , suggesting that mechanical forces could influence its action.

Safety and Hazards

For detailed safety and hazard information, you may refer to the Material Safety Data Sheet (MSDS) for FeTMPyP .

Orientations Futures

FeTMPyP has potential applications in the field of drug detoxification of reactive oxygen species (ROS) . It could also be used in the electrochemical detection of dopamine (DA) .

  • A novel nanotube based on self-assembled iron porphyrin/tantalum tungstate composite for electrochemical detection of dopamine .
  • Synthesis of strontium niobium–iron porphyrin .

Propriétés

IUPAC Name

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLWUKNBYRMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849546
Record name 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133314-07-5
Record name 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary mechanism of action of FeTMPyP?

A1: FeTMPyP acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a reactive nitrogen species implicated in various pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of FeTMPyP's peroxynitrite decomposition activity?

A2: By scavenging peroxynitrite, FeTMPyP can:

  • Reduce oxidative and nitrosative stress: This protective effect has been observed in various models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Attenuate inflammatory responses: FeTMPyP can reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory signaling pathways. [, , , ]
  • Modulate cellular signaling: FeTMPyP can influence various signaling pathways, including those involved in cell survival, apoptosis, and mitochondrial function. [, , , , , ]
  • Improve vascular function: FeTMPyP has been shown to improve endothelium-dependent vasorelaxation and reduce vascular permeability in models of hypertension and aging. [, , , , ]

Q3: What is the molecular formula and weight of FeTMPyP?

A3: The molecular formula of FeTMPyP is C44H36FeN8O12Cl5, and its molecular weight is 1048.07 g/mol.

Q4: Is there any spectroscopic data available for FeTMPyP?

A4: Yes, spectroscopic studies using techniques such as UV-Visible absorption spectroscopy, resonance light scattering (RLS), and 1H NMR have been conducted to investigate the interactions of FeTMPyP with various molecules and systems. [, , ] These studies provide insights into the binding modes, aggregation behavior, and electronic properties of FeTMPyP.

Q5: How does FeTMPyP perform under various conditions?

A5: FeTMPyP has been studied in various biological systems and experimental setups. Its performance can be influenced by factors like pH, temperature, and the presence of other molecules. For example:

  • pH: Studies show FeTMPyP interacts differently with anionic, zwitterionic, and non-ionic micelles, demonstrating the influence of electrostatic interactions. []
  • Stability: While generally stable, FeTMPyP can undergo degradation in specific environments, such as under high oxidative stress or in the presence of certain enzymes. [, ]

Q6: What is the catalytic mechanism of FeTMPyP in peroxynitrite decomposition?

A6: FeTMPyP catalyzes peroxynitrite decomposition through a multi-step process involving the oxidation of Fe(III)TMPyP to an oxoFe(IV) intermediate, followed by its reduction back to Fe(III)TMPyP. This cycle allows for the continuous decomposition of peroxynitrite. [, ]

Q7: What are the applications of FeTMPyP's catalytic properties?

A7: The catalytic properties of FeTMPyP have been explored in:

  • Developing therapeutic strategies: FeTMPyP has shown promise in preclinical models of various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , ]
  • Sensing applications: FeTMPyP has been utilized in the development of sensors for hydrogen peroxide and glucose. [, ]

Q8: Have there been any computational studies on FeTMPyP?

A8: Yes, kinetic simulation studies have been conducted to understand the transient formation of reactive intermediates during the reaction of FeTMPyP with hydrogen peroxide. These simulations help elucidate the reaction mechanisms and provide valuable insights into the catalytic activity of FeTMPyP. []

Q9: How do structural modifications of FeTMPyP affect its activity?

A9: The structure of FeTMPyP, particularly the central iron atom and the peripheral substituents, significantly influences its properties and activity. Studies comparing FeTMPyP with other iron porphyrins, such as FeTPPS, have revealed differences in their catalytic mechanisms and biological effects. [, ] Further research is needed to fully understand the SAR of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.